molecular formula C12H9F2N B7837955 4-Amino-3,5-difluorobiphenyl

4-Amino-3,5-difluorobiphenyl

Cat. No.: B7837955
M. Wt: 205.20 g/mol
InChI Key: YXZRXSMPZIMQCT-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobiphenyl is an organic compound with the molecular formula C12H9F2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 5 positions, and an amine group is attached at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-difluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amine derivatives with different oxidation states.

    Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various alkyl or acyl derivatives .

Scientific Research Applications

4-Amino-3,5-difluorobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3,5-Difluorobiphenyl-4-carboxylic acid
  • 3,5-Difluorobiphenyl-4-methanol
  • 3,5-Difluorobiphenyl-4-nitro

Uniqueness: 4-Amino-3,5-difluorobiphenyl is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the amine group enhances its reactivity and potential for forming hydrogen bonds. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,6-difluoro-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZRXSMPZIMQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (0.401 g) was prepared from 2,6-difluoro-4-bromo aniline (0.5 g, 2.4 mmol) and phenylboronic acid (0.38 g, 3.12 mmol) as a white solid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.60 (d, J 7.4, 2H), 7.38 (t, J 7.5, 2H), 7.30-7.25 (m, 3H), 5.33 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One

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